

Ceramide Kinase (CerK) Substrate Specificity for C2 Ceramide: A Technical Guide

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Compound of Interest

Compound Name: *C2 Ceramide-1-phosphate*

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This technical guide provides an in-depth analysis of the substrate specificity of ceramide kinase (CerK), with a particular focus on N-acetyl-D-erythro-sphingosine (C2 ceramide). It is designed to be a comprehensive resource, incorporating quantitative kinetic data, detailed experimental methodologies, and visual representations of key processes to support research and development in sphingolipid-mediated signaling pathways.

Core Concept: Ceramide Kinase and its Substrate

Ceramide kinase is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the ATP-dependent phosphorylation of ceramide to form ceramide-1-phosphate (C1P).^[1] This conversion is a key regulatory node, as ceramide and C1P often have opposing roles in cellular processes such as apoptosis, proliferation, and inflammation. The substrate specificity of CerK is therefore of paramount importance in understanding its biological function and in the development of targeted therapeutics.

CerK exhibits a high degree of specificity for its ceramide substrate. Key structural features required for recognition include a non-methylated primary hydroxyl group, a free hydrogen on the secondary amide group, and the presence of the sphingoid chain.^[2] The enzyme is stereospecific, showing a clear preference for the D-erythro isomer of ceramides.^{[3][4]} While CerK can phosphorylate a range of ceramides with varying N-acyl chain lengths, its activity is significantly influenced by the length of this chain.

Quantitative Analysis of Substrate Specificity

While CerK can phosphorylate short-chain ceramides, including C2 ceramide, it generally shows a preference for ceramides with longer acyl chains, such as C6 and C8.^{[1][3]} However, the method of substrate delivery in vitro can significantly impact these findings; the use of albumin as a carrier for short-chain ceramides has been shown to result in higher enzymatic activities.^[4] The Michaelis-Menten constant (K_m), which represents the substrate concentration at half-maximal velocity, provides a quantitative measure of the enzyme's affinity for a substrate. A lower K_m value indicates a higher affinity.

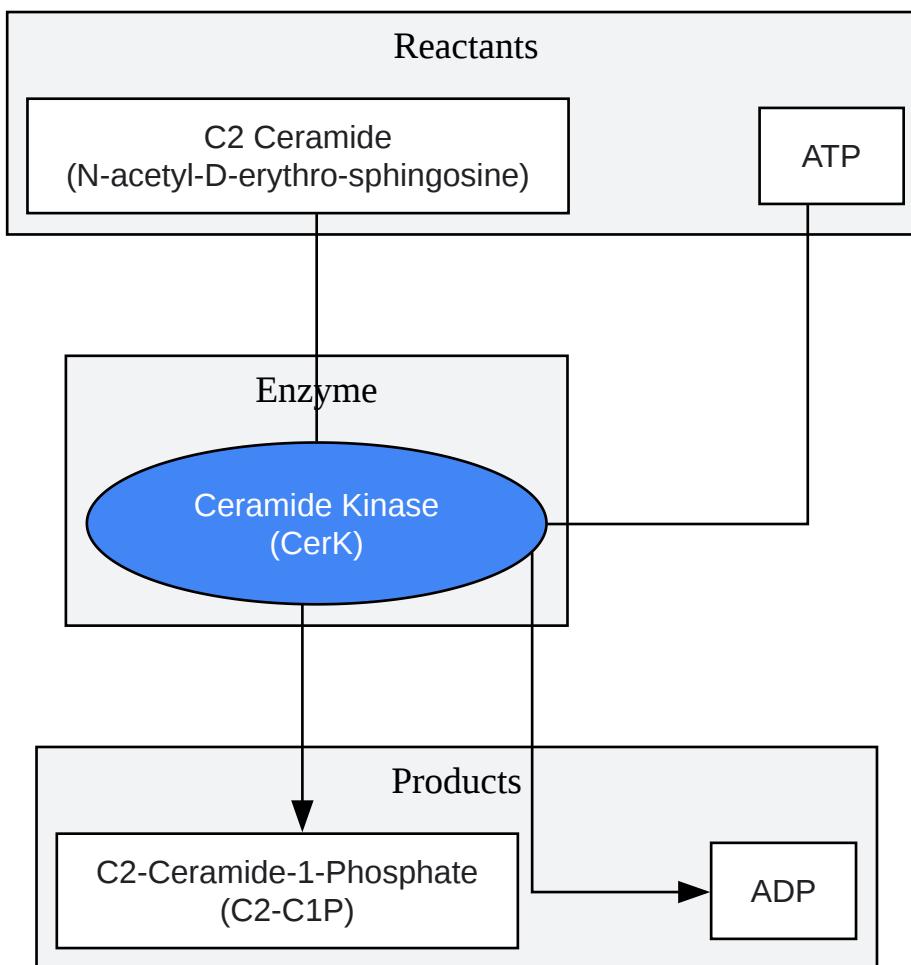
The kinetic parameters for human ceramide kinase with various short-chain ceramide substrates are summarized below.

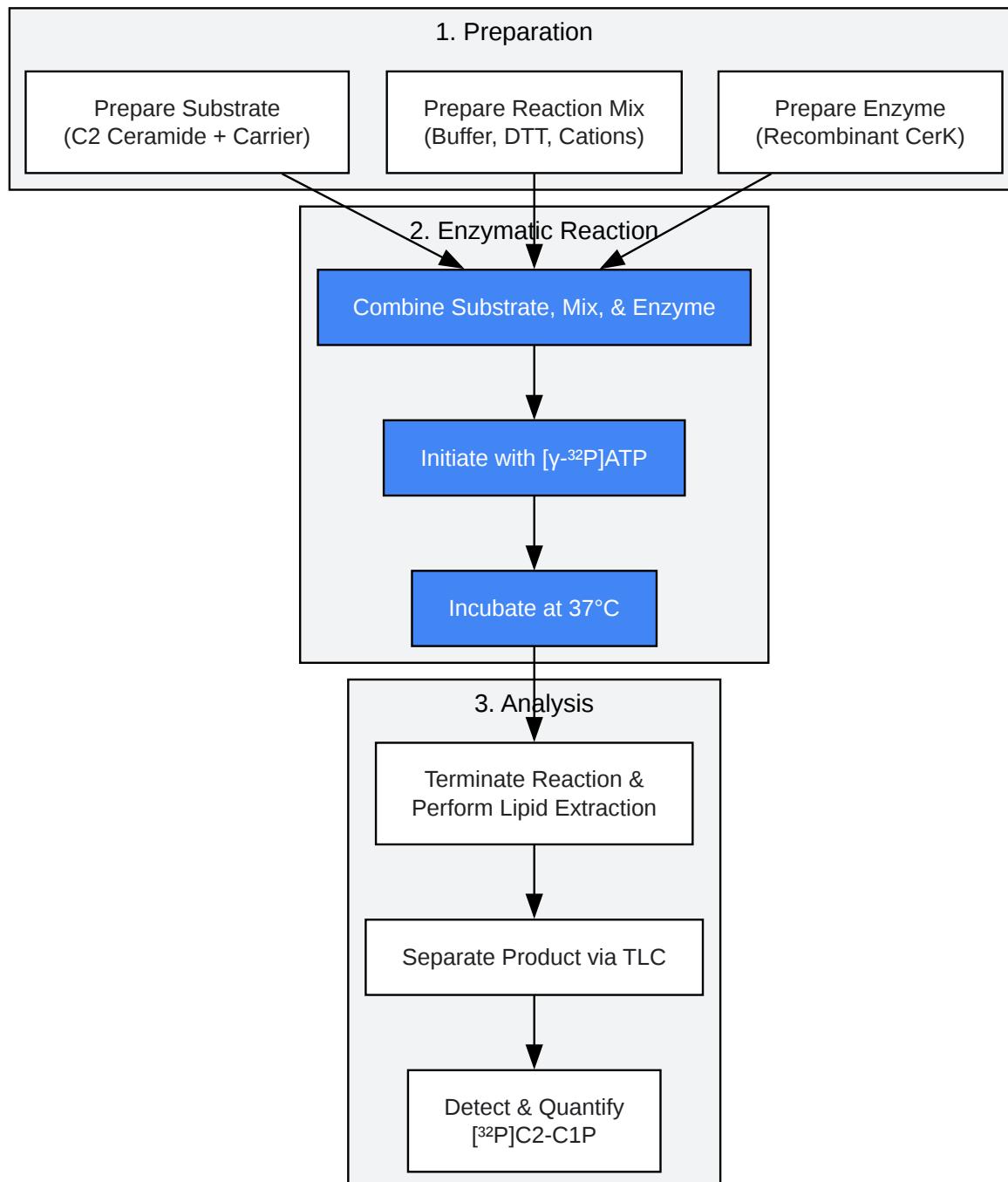
Substrate	Michaelis-Menten Constant (K _m)	Reference
C2 Ceramide	22 μM	[3]
C6 Ceramide	30 μM	[3]
C8 Ceramide	187 μM	[3]

Table 1: Kinetic parameters of human ceramide kinase for short-chain ceramide substrates.

Signaling Pathway: C2 Ceramide Phosphorylation

The enzymatic reaction catalyzed by CerK involves the transfer of a gamma-phosphate group from ATP to the 1-hydroxyl position of C2 ceramide, yielding C2-ceramide-1-phosphate and ADP.



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